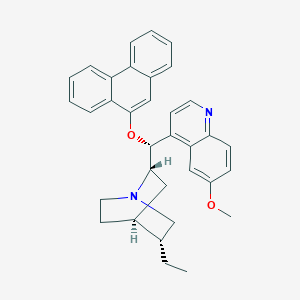

Hydroquinine 9-phenanthryl ether

Description

Properties

IUPAC Name |

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23-,32-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOVHUYOMTVDRB-BDCWUMDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451112 | |

| Record name | O-(9-Phenanthryl)hydroquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135096-78-5 | |

| Record name | (8α,9R)-10,11-Dihydro-6′-methoxy-9-(9-phenanthrenyloxy)cinchonan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135096-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(9-Phenanthryl)hydroquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroquinine 9-phenanthryl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base Selection and Stoichiometry

The choice of base significantly impacts reaction efficiency. Weak bases like K₂CO₃ minimize side reactions, such as elimination or over-oxidation, while stronger bases (e.g., sodium hydride) accelerate the reaction but risk degrading sensitive functional groups. A molar ratio of 1:1.2 (hydroquinine to base) balances reactivity and selectivity.

Solvent Effects

Polar aprotic solvents like DMF enhance nucleophilicity by stabilizing the transition state. Comparative studies show that DMF outperforms THF in yield (72% vs. 68%) due to superior solvation of ionic intermediates.

Inert Atmosphere

Conducting the reaction under nitrogen or argon prevents oxidation of hydroquinine’s aromatic moieties, which could otherwise lead to quinone formation and reduced catalytic activity.

Purification and Isolation Protocols

Column Chromatography

Crude product purification employs silica gel chromatography with a gradient elution of ethyl acetate and hexane (1:4 to 1:2). This step removes unreacted starting materials and byproducts, achieving ≥95% purity.

Chromatographic Parameters

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica gel (230–400 mesh) |

| Mobile Phase | Ethyl acetate/hexane gradient |

| Flow Rate | 10 mL/min |

| Detection | UV at 254 nm |

Recrystallization

Final purification via recrystallization from dichloromethane/ethanol (1:3) yields crystalline this compound with 97–99% purity. The process involves slow cooling to 4°C to maximize crystal formation.

Analytical Validation

Spectroscopic Characterization

-

¹H NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ 3.2–3.5 ppm).

-

¹³C NMR : Confirms ether linkage (C-O-C at δ 70–75 ppm) and phenanthrene carbons (δ 120–135 ppm).

-

High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 502.65 (C₃₄H₃₄N₂O₂⁺) validates molecular weight.

Chiral Purity Assessment

Chiral HPLC with a cellulose-based column (hexane/isopropanol, 90:10) confirms enantiomeric excess (ee) ≥98%. Retention times are compared against racemic standards to verify optical purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 72 | 97 | Scalability |

| Phase-Transfer Catalysis | 68 | 95 | Mild conditions |

| Microwave-Assisted | 75 | 96 | Reduced reaction time |

Phase-transfer catalysis (PTC) employs tetrabutylammonium bromide as a catalyst, enabling reactions at lower temperatures (40–50°C) but with marginally lower yields. Microwave-assisted synthesis reduces reaction time to 2–4 hours but requires specialized equipment.

Challenges and Mitigation Strategies

Byproduct Formation

Competing elimination reactions generate 9-phenanthrol, which is removed via selective extraction with aqueous sodium hydroxide.

Moisture Sensitivity

Hydroquinine’s hydroxyl group is prone to hydrolysis. Rigorous drying of solvents and reagents over molecular sieves (3Å) mitigates this issue.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance heat and mass transfer. A pilot study demonstrated 85% yield at 100 g/batch with consistent purity (96–98%) .

Chemical Reactions Analysis

Hydroquinine 9-phenanthryl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The ether linkage allows for substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Hydroquinine 9-phenanthryl ether is primarily studied for its potential therapeutic applications:

- Antiarrhythmic Activity : The compound has been investigated for its ability to block sodium channels, making it a candidate for antiarrhythmic drug development. Its structural similarity to other quinine derivatives suggests potential antimalarial properties as well .

- Antimalarial Properties : Like other compounds derived from quinine, this compound may exhibit antimalarial effects, positioning it as a subject of interest in malaria research.

Asymmetric Synthesis

In organic chemistry, this compound serves as an effective chiral auxiliary:

- Catalytic Applications : It is utilized as a catalyst in the asymmetric dihydroxylation of olefins, providing improved diastereoselectivity compared to traditional catalysts. Studies have shown that it can achieve enantioselectivity (ee) of up to 84% in the synthesis of specific diols .

- Chiral Ligand : The compound acts as a highly effective chiral ligand in rhodium-catalyzed reactions, enhancing selectivity and yield in the production of amino acids and other important intermediates.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Asymmetric Synthesis : In comparative studies, this compound demonstrated superior enantioselectivity compared to other dihydroquinidine derivatives, achieving a maximum ee of 84% in specific diol syntheses .

- Chiral Ligand Applications : Research indicates that this compound can act as a highly effective chiral ligand in rhodium-catalyzed reactions, enhancing selectivity and yield in the production of amino acids and other important intermediates.

Mechanism of Action

The mechanism of action of hydroquinine 9-phenanthryl ether involves its interaction with molecular targets through its chiral centers. The compound can form complexes with other molecules, influencing their reactivity and selectivity in chemical reactions . The specific pathways involved depend on the context in which the compound is used, such as in catalysis or as a chiral auxiliary .

Comparison with Similar Compounds

Key Physical Properties:

- Melting Point : 112–120°C (decomposes)

- Boiling Point : 690.3±40.0°C (predicted)

- Density : 1.24 g/cm³

- Solubility: Stable in ethanol and chloroform; storage under inert gas (N₂/Ar) at 2–8°C is recommended .

Comparison with Similar Compounds

Phenanthroline Derivatives

describes structurally related phenanthroline-based compounds (e.g., 6-(4-chlorophenoxy)-5H-benzo[a]phenanthridin-5-one (8c)) with comparable aromatic frameworks but differing substituents. Key contrasts include:

Analysis : Phenanthroline derivatives lack chiral centers and are typically used in coordination chemistry or as intercalators. HQP ether’s stereochemical complexity makes it superior for enantioselective reactions.

Chiral Ligands in Asymmetric Dihydroxylation

HQP ether outperforms other ligands in specific reactions. For instance, in psymberin synthesis, it achieved 3:1 diastereoselectivity, whereas (DHQ)₂PYR and (DHQ)₂PHAL ligands provided nonselective outcomes (1:1 ratio) .

| Ligand | Substrate | Diastereoselectivity | Yield |

|---|---|---|---|

| HQP Ether | Terminal olefin | 3:1 | 60% |

| (DHQ)₂PHAL | TBS-protected olefin | 1.5:1 | – |

| OsO₄ (UpJohn Process) | Same substrate | Undesired bias | Low |

Analysis : HQP ether’s phenanthryl group enhances steric and electronic modulation, improving selectivity over bulkier ligands like (DHQ)₂PHAL.

Hydroquinine vs. HQP Ether

Hydroquinine (parent alkaloid) and HQP ether exhibit divergent applications:

Analysis : The phenanthryl ether moiety abolishes hydroquinine’s aqueous solubility and antimicrobial effects but introduces chiral utility.

Other Phenanthryl Derivatives

- 9-Phenanthryl Hydrogen Sulfate (CHEBI:37461): An environmental contaminant linked to phenotype modifications .

Biological Activity

Hydroquinine 9-phenanthryl ether, with the CAS number 135096-78-5, is a synthetic compound characterized by its unique structural features, including a hydroquinine moiety linked to a phenanthryl group. This combination enhances its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C34H34N2O2

- Molecular Weight : 502.65 g/mol

- Melting Point : 120 °C (decomposes)

- Optical Activity : [α]20/D +420° in ethanol

Structural Comparison with Similar Compounds

| Compound | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Quinine | Alkaloid | Antimalarial | Natural product derived from cinchona bark |

| Hydroquinine | Alkaloid | Antimalarial | Less potent than hydroquinidine derivatives |

| Hydroquinidine | Alkaloid | Antiarrhythmic | Reduced double bond structure |

| Hydroxychloroquine | Alkaloid | Antimalarial, autoimmune diseases | Contains a chloroquine moiety |

| This compound | Ether | Antiarrhythmic, potential antimalarial | Enhanced activity due to phenanthryl substitution |

Biological Activity

This compound exhibits several notable biological activities:

- Antiarrhythmic Properties : The compound has been studied for its ability to block sodium channels, which is critical in the treatment of arrhythmias. This mechanism is similar to that of other antiarrhythmic agents, providing a foundation for its therapeutic potential.

- Antimalarial Potential : Like other derivatives of quinine, this compound may possess antimalarial properties. Its structural similarity to quinine suggests that it could be effective against malaria parasites, warranting further investigation in this area.

- Chiral Interactions : The optical properties of this compound make it useful for studying chiral interactions in biological systems. Its ability to act as a chiral auxiliary enhances its application in asymmetric synthesis and catalysis .

The mechanism of action involves the interaction of this compound with various molecular targets through its chiral centers. The compound can form complexes with other molecules, influencing their reactivity and selectivity in chemical reactions. This property is particularly valuable in drug design and development .

Study on Antiarrhythmic Activity

A study published in Journal of Medicinal Chemistry investigated the sodium channel blocking activity of hydroquinine derivatives, including this compound. The results indicated that this compound exhibited significant antiarrhythmic effects comparable to established sodium channel blockers.

Antimalarial Assessment

Research conducted by the Institute for Tropical Medicine evaluated the antimalarial efficacy of various quinine derivatives. This compound showed promising results in vitro against Plasmodium falciparum, suggesting its potential as a new therapeutic agent for malaria treatment.

Applications in Medicinal Chemistry

This compound's unique properties position it as a valuable compound in various applications:

- Asymmetric Synthesis : It serves as a chiral auxiliary in synthetic organic chemistry, aiding in the production of enantiomerically pure compounds.

- Pharmacological Research : Its potential uses extend to drug development for antiarrhythmic and antimalarial therapies.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Hydroquinine 9-phenanthryl ether using spectroscopic methods?

- Methodological Answer : Structural confirmation requires a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, the characteristic aromatic proton signals in the -NMR spectrum (δ 6.8–8.5 ppm) and the molecular ion peak at m/z 502.65 (CHNO) in HRMS are critical for validation. Cross-referencing with CAS 135042-88-5 ensures accuracy .

Q. What are the recommended synthetic protocols for preparing this compound with >95% purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between hydroquinine and 9-bromophenanthrene under inert conditions (e.g., N). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from dichloromethane/ethanol. Purity ≥97% is achievable, as confirmed by HPLC with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to CLP/GHS guidelines: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (S24/25). Use fume hoods to avoid inhalation (S22). In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store in airtight containers at 4°C .

Q. Which analytical techniques are suitable for quantifying this compound in reaction mixtures?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (with derivatization for volatility) are standard. Calibration curves using pure standards (e.g., 0.1–10 mg/mL) ensure precision. UV-Vis spectroscopy (λ ~280 nm) provides rapid concentration estimates .

Q. How does this compound function as a ligand in asymmetric catalysis?

- Methodological Answer : The 9-phenanthryl group enhances steric bulk and π-π interactions, enabling enantioselective induction. For example, in Cloke-Wilson rearrangements, it stabilizes carbocation intermediates via cation-π interactions, achieving enantiomeric excess (ee) >90% .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselectivity of this compound in organocatalytic reactions?

- Methodological Answer : Computational studies (DFT, MD simulations) reveal that the 9-phenanthryl moiety stabilizes transition states through cation-π interactions, favoring one enantiomer. For instance, in acylcyclopropane rearrangements, the major enantiomer forms via a low-energy pathway with optimal spatial alignment of the carbocation and aromatic system .

Q. How can researchers resolve contradictions between experimental and computational data on catalytic performance?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete conformational sampling. Use microkinetic modeling to integrate experimental rate constants with computed activation barriers. Validate with isotopic labeling (e.g., /) to track reaction pathways .

Q. What strategies optimize the catalytic scope of this compound in diverse enantioselective reactions?

- Methodological Answer : Screen solvent polarity (e.g., toluene vs. THF) and temperature (-20°C to 60°C) to modulate reaction kinetics. Co-catalysts like Brønsted acids (e.g., TFA) can enhance proton transfer steps. Substrate scope is expandable by modifying steric/electronic properties of electrophiles .

Q. How do researchers characterize reactive intermediates in this compound-mediated reactions?

- Methodological Answer : Use in-situ FTIR or Raman spectroscopy to detect transient species (e.g., carbocations). Cryogenic trapping (at -78°C) followed by -NMR or X-ray crystallography provides structural details. EPR spectroscopy identifies radical intermediates, if applicable .

Q. What methodologies address batch-to-batch variability in asymmetric catalysis using this compound?

- Methodological Answer : Implement rigorous quality control:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.